8-Hydroxy-2,6-dimethyloctan-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84560-01-0 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
8-hydroxy-2,6-dimethyloctan-3-one |
InChI |
InChI=1S/C10H20O2/c1-8(2)10(12)5-4-9(3)6-7-11/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
DCMADGNDUAGIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCC(C)CCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 8 Hydroxy 2,6 Dimethyloctan 3 One
De Novo Synthesis Strategies
De novo synthesis provides a direct pathway to construct the carbon skeleton of 8-hydroxy-2,6-dimethyloctan-3-one and install the required functional groups. These methods are crucial for producing the compound from simpler, readily available starting materials.
Low-Temperature Reduction Reactions for this compound Production
A key transformation in the synthesis of this compound is the partial reduction of a lactone precursor. This approach leverages the ability of specific reducing agents to selectively convert an ester to an aldehyde, which exists in equilibrium with its corresponding hydroxy ketone.
Diisobutylaluminum hydride (DIBAL-H) is a powerful and versatile reducing agent widely employed in organic synthesis. wikipedia.orglibretexts.org It is particularly useful for the partial reduction of esters to aldehydes, a transformation that is challenging with other hydride reagents like lithium aluminum hydride, which typically lead to over-reduction to the primary alcohol. masterorganicchemistry.com The reduction of a 7-membered lactone, a substituted caprolactone, presents a viable route to a precursor of this compound.
The reaction proceeds through the coordination of the Lewis acidic aluminum center of DIBAL-H to the carbonyl oxygen of the lactone. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the transfer of a hydride ion. chemistrysteps.com The resulting tetrahedral intermediate is stable at low temperatures. ic.ac.uk Upon aqueous workup, this intermediate is hydrolyzed to a hemiacetal, which is in equilibrium with the desired hydroxy aldehyde. For the synthesis of this compound, a suitably substituted 7-membered lactone would be the starting material. The DIBAL-H reduction cleaves the ester bond to yield the corresponding hydroxy aldehyde, which can then be envisioned to isomerize or be further transformed to the target β-hydroxy ketone. The partial reduction of cyclic esters, or lactones, with DIBAL-H is a well-established method that often proceeds efficiently. ic.ac.uk In some cases, the resulting lactol (the cyclic form of the hydroxy aldehyde) is the predominant product, especially with smaller ring lactones. nih.gov
The selective formation of the aldehyde (or its hydroxy ketone tautomer) from the lactone is highly dependent on the reaction conditions. The most critical parameter is temperature. To prevent over-reduction to the diol, the reaction must be carried out at low temperatures, typically -78 °C (the temperature of a dry ice/acetone (B3395972) bath). masterorganicchemistry.comchemistrysteps.com At this low temperature, the tetrahedral intermediate formed after the initial hydride transfer is stable and does not collapse to the aldehyde, which would then be susceptible to further reduction. ic.ac.uk
Another crucial factor is the stoichiometry of the reducing agent. The use of a single equivalent of DIBAL-H is essential to favor the formation of the aldehyde. masterorganicchemistry.com An excess of the reducing agent would increase the likelihood of the aldehyde being further reduced to the primary alcohol. The choice of solvent can also influence the reaction, with non-polar solvents like toluene (B28343) or hexane (B92381) being common choices for DIBAL-H reductions. wikipedia.org
The following table summarizes the key reaction conditions for the selective DIBAL-H reduction of a lactone to an aldehyde:
| Parameter | Optimized Condition | Rationale |
| Temperature | -78 °C | Stabilizes the tetrahedral intermediate, preventing over-reduction. ic.ac.uk |
| Stoichiometry | 1 equivalent of DIBAL-H | Minimizes the reduction of the initially formed aldehyde. masterorganicchemistry.com |
| Solvent | Toluene or Hexane | Common non-polar solvents for DIBAL-H reductions. wikipedia.org |
| Workup | Aqueous acid at low temperature | Quenches the reaction and hydrolyzes the intermediate to the aldehyde. ic.ac.uk |
Stereoselective Synthesis of this compound and its Stereoisomers
Due to the presence of multiple stereocenters in this compound, controlling the stereochemistry during its synthesis is of paramount importance. Stereoselective methods aim to produce a single or a major stereoisomer.
Diastereoselective alkylation is a powerful tool for creating new carbon-carbon bonds with a defined stereochemical outcome. In the context of synthesizing this compound, a potential strategy involves the alkylation of a chiral enolate. For instance, a ketone fragment of the target molecule could be deprotonated with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to regioselectively form the kinetic enolate. libretexts.org This enolate can then react with an appropriate electrophile in an SN2 fashion. libretexts.org The stereoselectivity of this alkylation can be controlled by the existing stereocenter(s) in the ketone or by the use of chiral auxiliaries.
Another relevant approach is the diastereoselective aldol (B89426) reaction, which forms a β-hydroxy ketone, a key structural motif in the target molecule. organic-chemistry.orgresearchgate.net In a classic example, the formation of a kinetic enolate followed by reaction with an aldehyde can lead to high diastereoselectivity, often predictable by models such as the Cram-Felkin-Anh model. wikipedia.org The choice of metal counterion in the enolate can also influence the stereochemical outcome of the aldol addition.
The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. For a C10 compound like this compound, naturally occurring terpenes such as citronellol (B86348) and geraniol (B1671447) are ideal starting points.
Geraniol, for example, is a C10 acyclic monoterpene alcohol with two double bonds. researchgate.net It can be converted into 2,6-dimethyloctane (B150249) through hydrogenation, demonstrating that the basic carbon skeleton is accessible from this precursor. chemicalbook.com The synthesis of 8-hydroxygeraniol from geranyl acetate (B1210297) has also been reported, indicating that functionalization at the C8 position is feasible. nih.gov
Citronellol, another C10 monoterpenoid, exists in both enantiomeric forms and possesses a stereocenter at C3. Its diol derivative, hydroxycitronellol (B91397) (3,7-dimethyloctane-1,7-diol), shares a similar carbon backbone with the target molecule. nih.gov The use of these chiral starting materials can significantly simplify the synthesis by providing a pre-existing stereocenter, thereby reducing the number of stereocontrolling steps required. The synthetic challenge then becomes the selective modification of the existing functional groups and the introduction of new ones with the desired stereochemistry.
The following table highlights potential chiral pool starting materials for the synthesis of this compound:
| Chiral Pool Starting Material | Chemical Formula | Key Structural Features |
| (R)- or (S)-Citronellol | C₁₀H₂₀O | C10 chain, stereocenter at C3, terminal double bond, primary alcohol. |
| Geraniol | C₁₀H₁₈O | C10 chain, two double bonds (one trisubstituted, one primary allylic alcohol). researchgate.net |
| (R)- or (S)-Pulegone | C₁₀H₁₆O | C10 cyclic ketone, can be a precursor to acyclic structures. |
Synthesis of Individual Stereoisomers of Related Octane (B31449) Derivatives (e.g., 2,6-dimethyloctane-1,8-dioic acid)
The synthesis of specific stereoisomers of octane derivatives, such as the four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, a known component of the copulation release pheromone of the cowpea weevil, Callosobruchus maculatus, showcases advanced synthetic strategies. analis.com.mynih.gov A diastereomeric mixture and all four individual stereoisomers of this dicarboxylic acid have been successfully synthesized to determine the absolute configuration of the natural pheromone and to study the structure-activity relationship. analis.com.myresearchgate.net
The stereochemical purity of the synthetic isomers was rigorously confirmed through HPLC analysis of their bis-2-(2,3-anthracenedicarboximide)-1-cyclohexyl esters. analis.com.myresearchgate.net The synthesis of a diastereomeric mixture of (2RS,6RS)-2,6-dimethyloctane-1,8-dioic acid was achieved from a known starting material, which was then used to develop methods for the separation and synthesis of the individual stereoisomers. researchgate.net Another approach to obtaining related octane structures involves the direct hydrogenation of natural precursors like geraniol, using a palladium on carbon catalyst to yield 2,6-dimethyloctane. nih.gov
Table 1: Synthetic Approaches to 2,6-Dimethyloctane Derivatives
| Target Compound | Key Strategy/Starting Material | Analytical Method for Stereoisomer Purity | Reference |
| Four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid | Synthesis from a diastereomeric mixture and subsequent resolution | HPLC analysis of bis-2-(2,3-anthracenedicarboximide)-1-cyclohexyl esters | analis.com.my, nih.gov, researchgate.net, rsc.org |
| 2,6-Dimethyloctane | Direct hydrogenation of geraniol | NMR and GC/MS | nih.gov |
Chemical Derivatization and Functional Group Interconversions
The chemical modification of this compound and its precursors is crucial for creating a diverse range of analogs and biologically active compounds. These transformations often involve the interconversion of functional groups to achieve desired chemical properties and biological effects.
Preparation of Semi-Synthetic Analogs (e.g., N-(8-hydroxy-2,6-dimethyloctan-2-yl)acetamide from natural precursors)
While the direct synthesis of N-(8-hydroxy-2,6-dimethyloctan-2-yl)acetamide from natural precursors is not extensively documented in readily available literature, the principles for its formation can be inferred from the derivatization of structurally similar natural compounds like hydroxycitronellal (B85589) (7-hydroxy-3,7-dimethyloctanal). nih.govatamanchemicals.comwikipedia.org Hydroxycitronellal is derived from the hydration of citronellal (B1669106), a major component of citronella oil. analis.com.mynih.gov
The synthesis of acetamide (B32628) derivatives from an amine functionality is a common chemical transformation. archivepp.comnih.govgoogle.com In a hypothetical synthesis of the target acetamide from a corresponding amino precursor (8-amino-2,6-dimethyloctan-2-ol), the amine would be reacted with an acetylating agent, such as acetyl chloride or acetic anhydride. The preparation of such semi-synthetic analogs often leverages the chemical handles present in natural molecules to build more complex structures.
Conversions to Biologically Active Compounds and Pheromone Components
The structural motif of 2,6-dimethyloctane is a key feature in several biologically active compounds, particularly insect pheromones. nih.govresearchgate.net As mentioned, 2,6-dimethyloctane-1,8-dioic acid is a component of the copulation release pheromone of the cowpea weevil. analis.com.mynih.gov The synthesis of its individual stereoisomers is therefore critical for pest management strategies that utilize pheromone-based mating disruption. analis.com.myresearchgate.netrsc.org
Natural precursors like (R)-citronellal and (R)-citronellol serve as valuable chiral building blocks for the synthesis of various insect pheromones. nih.govresearchgate.net For instance, (R)-citronellal has been used as a starting material in the synthesis of the aggregation pheromones of the flea beetle, Aphthona flava. nih.gov These synthetic efforts are essential not only for confirming the structure of natural pheromones but also for producing them in sufficient quantities for agricultural applications. rsc.org The development of sustainable synthetic methods, such as iron-catalyzed cross-coupling reactions, is an active area of research for producing these valuable compounds efficiently and with minimal environmental impact. nih.gov
Table 2: Examples of Pheromones Derived from Related Octane Precursors
| Pheromone/Component | Insect Species | Natural Precursor for Synthesis | Reference |
| 2,6-Dimethyloctane-1,8-dioic acid | Cowpea weevil (Callosobruchus maculatus) | Not specified, but related to octane structures | analis.com.my, nih.gov, researchgate.net |
| Himachalene-type sesquiterpenes | Flea beetle (Aphthona flava) | (R)-Citronellal | nih.gov |
Transformations to other Oxygenated Octane Derivatives
The chemical framework of this compound can be transformed into a variety of other oxygenated octane derivatives through various chemical reactions. For example, compounds such as 2,6-dimethyl-7-octene-2-yl derivatives can be converted into other oxygenated forms like 2,6-dimethyl-octane-8-al and 2-hydroxy-2,6-dimethyl-octane-7-one.
Metabolic studies on the related compound hydroxycitronellal in rabbits have shown that it is converted into other oxygenated derivatives. nih.govatamanchemicals.com The primary metabolic pathways involve the reduction of the aldehyde group to an alcohol, forming 7-hydroxycitronellol, and the oxidation of the aldehyde group to a carboxylic acid, yielding 7-hydroxycitronellylic acid. atamanchemicals.com These metabolic transformations highlight the potential pathways for converting the functional groups within the this compound scaffold to produce a library of related oxygenated compounds. A patented method also describes the oxidation of hydroxycitronellol to hydroxycitronellal using a metal ligand catalyst. google.com
Spectroscopic and Chiroptical Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, as well as correlations in two-dimensional (2D) NMR experiments, the precise connectivity and stereochemistry of a molecule can be established.
Proton (¹H) NMR Data Interpretation
Hypothetical ¹H NMR Data Table for 8-Hydroxy-2,6-dimethyloctan-3-one
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H8 | ~3.6 | m | 2H |
| OH | Variable | s (broad) | 1H |
| H2 | ~2.7 | m | 1H |
| H4 | ~2.4 | m | 2H |
| H5, H7 | ~1.2-1.6 | m | 4H |
| H6 | ~1.5 | m | 1H |
| C2-CH(CH₃)₂ | ~1.1 | d | 6H |
| C6-CH₃ | ~0.9 | d | 3H |
Note: This table is predictive and not based on reported experimental data.
Carbon (¹³C) NMR Data Analysis
Similarly, specific experimental ¹³C NMR data for this compound is not extensively documented. A ¹³C NMR spectrum would be expected to show distinct signals for each of the ten carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbonyl carbon (C3) would appear significantly downfield, while the carbon bearing the hydroxyl group (C8) would also exhibit a characteristic chemical shift.
Hypothetical ¹³C NMR Data Table for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 (C=O) | ~210-215 |
| C8 (C-OH) | ~60-65 |
| C2 | ~45-50 |
| C4 | ~40-45 |
| C6 | ~35-40 |
| C5 | ~30-35 |
| C7 | ~25-30 |
| C1, C2-CH(CH₃)₂ | ~15-20 |
| C6-CH₃ | ~10-15 |
| C9, C10 | ~15-25 |
Note: This table is predictive and not based on reported experimental data.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the sequence of protons in the carbon chain. For example, correlations would be expected between the protons on C4 and C5, and between the methine proton at C6 and its adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be crucial for assigning each carbon signal to its attached proton(s).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides valuable information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
While specific EI-MS data for this compound is not available in the reviewed literature, the expected mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₂₀O₂, MW: 172.27 g/mol ). The fragmentation pattern would be characteristic of a ketone and an alcohol. Key fragmentation pathways would likely involve alpha-cleavage adjacent to the carbonyl group and cleavage near the hydroxyl group, as well as dehydration (loss of H₂O).
Hypothetical EI-MS Fragmentation Data for this compound
| m/z | Possible Fragment |
| 172 | [M]⁺ |
| 157 | [M - CH₃]⁺ |
| 154 | [M - H₂O]⁺ |
| 129 | [M - C₃H₇]⁺ (cleavage at C2-C3) |
| 87 | [CH(CH₃)₂CO]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 43 | [C₃H₇]⁺ |
Note: This table is predictive and not based on reported experimental data.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.comphytojournal.comjmchemsci.com It is an ideal method for analyzing the components of a mixture and assessing the purity of a compound. jmchemsci.comphytojournal.comjmchemsci.com
In the context of this compound, GC-MS analysis would be used to:
Determine Purity: A pure sample of the compound would ideally show a single peak in the gas chromatogram. The presence of multiple peaks would indicate the presence of impurities.
Identify Components in a Mixture: If this compound were part of a complex mixture, such as a natural product extract or a reaction mixture, GC would separate it from other volatile components. The mass spectrometer would then provide a mass spectrum for each separated component, allowing for its identification by comparing the spectrum to a library of known compounds. phytojournal.com
Confirm Identity: The retention time of the compound on the GC column, combined with its characteristic mass spectrum, provides a high degree of confidence in its identification.
The oven temperature for a GC-MS analysis would typically be programmed to ramp from a lower temperature (e.g., 70 °C) to a higher temperature (e.g., 280 °C) to ensure the elution of all volatile compounds. phytojournal.com The mass spectrum obtained from the GC-MS analysis would be consistent with the EI-MS data, showing the molecular ion and characteristic fragment ions.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy are fundamental tools for the characterization of organic molecules, providing insights into their functional groups and electronic systems.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the key functional groups are the hydroxyl (-OH) group and the carbonyl (C=O) group of the ketone.
The IR spectrum of this compound is expected to exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. The broadness of this peak is due to hydrogen bonding. A strong, sharp absorption band is also anticipated in the range of 1705-1725 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated aliphatic ketone. orgchemboulder.comlibretexts.org The presence of these two distinct absorption bands provides clear evidence for the bifunctional nature of the molecule as a hydroxy-ketone. Other characteristic bands include C-H stretching vibrations around 2850-3000 cm⁻¹ and C-O stretching vibrations in the 1050-1150 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (O-H) | Stretching (Hydrogen Bonded) | 3200-3600 | Strong, Broad |
| Carbonyl (C=O) | Stretching | 1705-1725 | Strong, Sharp |
| Alkyl (C-H) | Stretching | 2850-3000 | Medium to Strong |
| Alcohol (C-O) | Stretching | 1050-1150 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The carbonyl group of the ketone in this compound is the primary chromophore that absorbs in the near-ultraviolet region.
Saturated ketones typically exhibit a weak absorption band corresponding to the n → π* (n-to-pi-star) electronic transition of the carbonyl group. masterorganicchemistry.com For this compound, this transition is expected to result in a λmax (wavelength of maximum absorbance) in the range of 270-300 nm. masterorganicchemistry.com The molar absorptivity (ε) for this type of transition is generally low, typically less than 100 L·mol⁻¹·cm⁻¹. The absence of conjugation in the molecule means that more intense π → π* transitions are not observed in the accessible UV-Vis range.
| Chromophore | Electronic Transition | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
|---|---|---|---|
| Carbonyl (C=O) | n → π* | 270-300 | <100 |
Chiroptical Methods for Stereochemical Analysis
This compound possesses two stereocenters at carbons 2 and 6, meaning it can exist as multiple stereoisomers. Chiroptical methods are essential for the analysis and differentiation of these stereoisomers.
Optical Rotation Measurements
Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. wikipedia.org Enantiomers, which are non-superimposable mirror images, will rotate the plane of polarized light to an equal extent but in opposite directions. libretexts.org A dextrorotatory (+) compound rotates the light clockwise, while a levorotatory (-) compound rotates it counterclockwise. wikipedia.org
The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration. The different stereoisomers of this compound are expected to have distinct specific rotation values. For example, the (2R, 6R) and (2S, 6S) enantiomers will have specific rotations of equal magnitude but opposite sign, while the (2R, 6S) and (2S, 6R) diastereomers will have different specific rotation values. The measurement of optical rotation is a fundamental method for assessing the enantiomeric purity of a sample.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Circular dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org It is particularly useful for studying the stereochemistry of molecules containing chromophores, such as the carbonyl group in this compound.
The n → π* transition of the carbonyl group, which is observed in the UV-Vis spectrum, is also responsible for a signal in the CD spectrum, known as a Cotton effect. The sign and magnitude of the Cotton effect are highly sensitive to the stereochemical environment around the carbonyl chromophore. According to the Octant Rule for ketones, the absolute configuration of the stereocenters adjacent to the carbonyl group can often be predicted based on the sign of the Cotton effect. Each stereoisomer of this compound will produce a unique CD spectrum, allowing for their differentiation and the determination of their absolute configurations. For enantiomers, the CD spectra are mirror images of each other.
| Compound Name |
|---|
| This compound |
Stereochemical Investigations and Advanced Analytical Separations
Chirality and Stereoisomerism of 8-Hydroxy-2,6-dimethyloctan-3-one and its Analogs
This compound is a chiral molecule, a characteristic imparted by the presence of two stereogenic centers at carbons 2 and 6. The presence of 'n' number of chiral centers in a molecule can lead to a maximum of 2n stereoisomers. In the case of this compound, with its two chiral centers, there are four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.
The four stereoisomers are:
(2R, 6R)-8-Hydroxy-2,6-dimethyloctan-3-one
(2S, 6S)-8-Hydroxy-2,6-dimethyloctan-3-one
(2R, 6S)-8-Hydroxy-2,6-dimethyloctan-3-one
(2S, 6R)-8-Hydroxy-2,6-dimethyloctan-3-one
The (2R, 6R) and (2S, 6S) isomers are enantiomers of each other, as are the (2R, 6S) and (2S, 6R) isomers. The relationship between any other pairing of these isomers is diastereomeric. For instance, (2R, 6R) and (2R, 6S) are diastereomers. These stereoisomers can exhibit distinct biological activities and sensory properties, necessitating their separation and individual characterization. An analogous compound, 3-bromo-6-hydroxy-2,6-dimethyloctane, also with two chiral centers, similarly has four possible stereoisomers. nih.gov
| Stereoisomer | Relationship to (2R, 6R) |
|---|---|
| (2S, 6S)-8-Hydroxy-2,6-dimethyloctan-3-one | Enantiomer |
| (2R, 6S)-8-Hydroxy-2,6-dimethyloctan-3-one | Diastereomer |
| (2S, 6R)-8-Hydroxy-2,6-dimethyloctan-3-one | Diastereomer |
Chromatographic Techniques for Stereoisomer Resolution
The separation of stereoisomers is a challenging yet crucial task in chemical analysis. Various chromatographic techniques have been developed to achieve this resolution, each with its own advantages and applications.
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used method for the direct separation of enantiomers. These CSPs create a chiral environment, leading to differential interactions with the enantiomers of the analyte. This results in different retention times, allowing for their separation and quantification.
For β-hydroxy ketones like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often effective. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The separation of diastereomers, which have different physical properties, can often be achieved on standard achiral stationary phases, but the co-elution of enantiomeric pairs necessitates the use of chiral columns for complete stereoisomer resolution. The combination of chiral and achiral chromatography can be a powerful tool for separating all stereoisomers of molecules with multiple chiral centers. sigmaaldrich.com
| Chiral Stationary Phase (Example for Analogs) | Mobile Phase Composition (Typical) | Separation Principle |
|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10, v/v) | Differential hydrogen bonding, dipole-dipole, and steric interactions |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (85:15, v/v) | Inclusion complexation and intermolecular interactions |
An alternative to direct chiral HPLC is the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. Since diastereomers have different physical and chemical properties, they can be separated on a conventional achiral stationary phase.
For this compound, the hydroxyl group is a suitable site for derivatization. Chiral reagents such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or other chiral acids can be used to form diastereomeric esters. mdpi.com These diastereomers can then be readily separated by standard HPLC techniques. The choice of the derivatizing agent is crucial as it should react quantitatively with the analyte without causing racemization and should impart sufficient chromatographic resolution to the resulting diastereomers. This indirect method can be particularly useful when direct chiral separations are challenging or when enhanced detection sensitivity is required. researchgate.netnih.gov
Gas chromatography (GC) with chiral capillary columns is another effective technique for the separation of volatile stereoisomers. For a compound like this compound, derivatization of the hydroxyl group to a less polar and more volatile ester or ether may be necessary to improve its chromatographic behavior.
Chiral stationary phases for GC are often based on cyclodextrin (B1172386) derivatives. These cyclodextrins have a chiral cavity that can form inclusion complexes with the enantiomers of the analyte, leading to their separation based on the stability of these complexes. The separation of aliphatic alcohols and ketones on such columns has been well-documented, demonstrating the feasibility of this technique for the analysis of this compound stereoisomers. nih.govresearchgate.net
| Chiral Stationary Phase (Example for Analogs) | Typical Carrier Gas | Separation Principle |
|---|---|---|
| Permethylated β-cyclodextrin | Helium or Hydrogen | Differential inclusion complexation |
| Chirasil-DEX CB | Helium or Hydrogen | Hydrogen bonding and dipole-dipole interactions within the chiral selector |
Strategies for Determining Absolute Configuration
Once the stereoisomers have been separated, determining their absolute configuration (the actual three-dimensional arrangement of atoms) is the next critical step. Several spectroscopic methods are employed for this purpose.
Mosher's Ester Method: This is a powerful NMR-based technique for determining the absolute configuration of chiral secondary alcohols. nih.govumn.edu The method involves the formation of diastereomeric esters by reacting the alcohol with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govnih.gov
The resulting diastereomeric esters are then analyzed by 1H NMR spectroscopy. The chemical shifts of the protons near the newly formed chiral center will be different for the two diastereomers due to the anisotropic effect of the phenyl group in the Mosher's ester moiety. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced. A positive Δδ for protons on one side of the carbinol center and a negative Δδ for those on the other side provides a clear indication of the stereochemistry. mdpi.comacs.org
Correlations with Known Chiral Compounds
To establish the absolute configuration of the stereocenters in this compound, it would be necessary to correlate it with a known chiral compound. This is often achieved through chemical transformation of the target molecule to a compound of a known absolute configuration, or by synthesizing it from a chiral precursor of a known configuration (a method known as chiral pool synthesis). For instance, a potential chiral precursor for the synthesis of specific stereoisomers of this compound could be a chiral citronellol (B86348) derivative. However, no published studies were found that specifically detail this correlation for this compound.
Techniques such as X-ray crystallography of a suitable crystalline derivative or the application of Mosher's method using 1H and 19F NMR spectroscopy are common for determining absolute configurations but have not been documented for this specific compound.
Impact of Stereochemistry on Biological and Ecological Activity
The spatial arrangement of atoms in a chiral molecule is often critical for its biological activity. Different stereoisomers can exhibit vastly different, and sometimes opposing, effects in biological systems. This is because biological receptors, such as enzymes and signaling receptors, are themselves chiral and will interact differently with each stereoisomer.
In an ecological context, the stereochemistry of pheromones and other semiochemicals is crucial for species-specific communication. It is plausible that different stereoisomers of this compound could have varying effects if it functions as a signaling molecule in any organism. However, without specific studies on the biological or ecological activity of the individual stereoisomers of this compound, any discussion would be purely hypothetical. Research in this area would typically involve the synthesis of each stereoisomer and subsequent bioassays to determine their specific activities, but such studies for this compound are not available in the searched scientific literature.
Computational Studies and Theoretical Modeling
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools for understanding the behavior of a molecule at the atomic level. These studies provide insights into a molecule's flexibility, its interactions with its environment, and its potential to bind to biological targets. However, no specific studies were found for 8-Hydroxy-2,6-dimethyloctan-3-one in the existing scientific literature.
Conformational Analysis of this compound
A conformational analysis would identify the most stable three-dimensional shapes of the molecule. This is crucial as the molecule's conformation often dictates its biological activity. Such an analysis would typically involve computational methods to explore the potential energy surface of the molecule and identify low-energy conformers. Currently, there are no published data detailing the stable conformers of this compound.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding affinity and mode of action of a drug candidate with a protein target. No molecular docking studies of this compound against specific targets such as Protein PD or the Dopaminergic D2 receptor have been reported in the literature.
Simulation of Solvent Effects and Solvation Properties
The simulation of solvent effects is important for understanding how a molecule behaves in a biological environment, which is typically aqueous. These simulations can predict properties such as solubility and the stability of different conformations in solution. Data on the solvation properties and the effects of different solvents on this compound are not available.
Quantum Chemical Calculations
Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of a molecule. These calculations can predict spectroscopic properties, reaction mechanisms, and other fundamental chemical characteristics.
Prediction of Electronic Structure and Spectroscopic Properties
These calculations would provide information on the distribution of electrons within the molecule, its molecular orbitals, and its predicted spectroscopic signatures (e.g., NMR, IR, UV-Vis spectra). Such theoretical data is invaluable for interpreting experimental results and understanding the molecule's reactivity. However, no such theoretical predictions for this compound have been published.
Calculation of Reaction Pathways and Transition States
By mapping out reaction pathways and identifying transition states, quantum chemical calculations can elucidate the mechanisms of chemical reactions. This information is fundamental for understanding how a molecule might be synthesized or how it might metabolize in a biological system. As with other computational aspects, these studies have not been conducted or published for this compound.
Structure-Activity Relationship (SAR) Studies for Analogues
While specific, detailed Structure-Activity Relationship (SAR) studies for analogues of this compound are not extensively documented in publicly available literature, general principles of medicinal chemistry allow for the rational postulation of how structural modifications might influence biological activity. Such studies are crucial in medicinal chemistry and agrochemistry for optimizing the potency and selectivity of lead compounds.
For a molecule like this compound, which possesses a flexible aliphatic chain with key functional groups—a hydroxyl (-OH) and a ketone (C=O)—SAR studies would typically explore the following modifications:
Alteration of the Alkyl Chain: The length, branching, and saturation of the octanoyl backbone could be systematically varied. Changes in chain length can affect lipophilicity, which in turn influences membrane permeability and interaction with hydrophobic binding pockets of target proteins. The methyl groups at positions 2 and 6 contribute to the molecule's conformational preferences and steric profile, and their removal or relocation would likely impact binding affinity.
Modification of the Hydroxyl Group: The position and stereochemistry of the hydroxyl group are critical. Shifting the hydroxyl group along the chain would alter the molecule's polarity and hydrogen bonding capabilities. Esterification or etherification of the hydroxyl group would probe the importance of this hydrogen bond donor for biological activity.
Modification of the Ketone Group: The carbonyl group at position 3 is a key polar feature and a potential hydrogen bond acceptor. Its reduction to a secondary alcohol would introduce another chiral center and change its electronic character. Shifting its position could significantly alter the molecule's interaction with a receptor.
Introduction of Other Functional Groups: The introduction of unsaturation (double or triple bonds) or other functional groups (e.g., halogens, aromatic rings) would explore additional binding interactions and could alter the metabolic stability of the compound.
A hypothetical SAR study for analogues of this compound might yield data such as that presented in the interactive table below. This table illustrates how systematic structural changes could correlate with changes in biological activity, which would be determined through specific bioassays.
Interactive Data Table: Hypothetical Structure-Activity Relationship of this compound Analogues
| Analogue | Modification from Parent Compound | Hypothetical Biological Activity | Rationale for Activity Change |
| 1 | Lengthening of the alkyl chain to decane | Potentially decreased | Increased lipophilicity may lead to non-specific binding or reduced solubility. |
| 2 | Removal of the 6-methyl group | Potentially decreased | Loss of a key steric feature that may be important for optimal receptor fit. |
| 3 | Oxidation of the hydroxyl group to a ketone | Likely significantly altered or lost | Removal of a critical hydrogen bond donor and change in overall electronic profile. |
| 4 | Reduction of the ketone to a hydroxyl group | Activity profile likely changed | Introduction of a second hydroxyl group and a new chiral center, altering polarity and hydrogen bonding capacity. |
| 5 | Esterification of the hydroxyl group | Potentially decreased or lost | Masking the hydrogen bond donating ability of the hydroxyl group. |
| 6 | Introduction of a double bond between C4-C5 | Potentially altered | Increased rigidity of the carbon chain, which could either enhance or reduce binding affinity depending on the receptor's conformational requirements. |
In Silico Prediction of Biological Potential and Receptor Binding Affinities
In the absence of experimental data, computational methods provide a powerful tool for predicting the biological potential and receptor binding affinities of a molecule like this compound. These in silico techniques can guide the synthesis of analogues and prioritize compounds for biological screening.
Common computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a specific receptor, as well as the binding affinity. For this compound, a relevant target could be an insect olfactory receptor or a specific enzyme, depending on the intended application. The docking score, typically expressed in kcal/mol, provides an estimate of the binding energy, with lower (more negative) values indicating stronger binding.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of analogues of this compound, the activity of unsynthesized compounds could be predicted.
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic centers) that are necessary for biological activity. A pharmacophore model for this class of compounds could be used to screen large chemical databases for new potential active molecules.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more detailed understanding of the binding stability and the key interactions that maintain the complex.
The following interactive data table presents hypothetical results from a molecular docking study of this compound and its analogues against a putative insect olfactory receptor.
Interactive Data Table: Hypothetical In Silico Prediction of Receptor Binding Affinities
| Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions with Receptor |
| This compound | -7.5 | Hydrogen bond between the hydroxyl group and a polar residue (e.g., Serine); Hydrophobic interactions of the alkyl chain. |
| 8-Oxo-2,6-dimethyloctan-3-one | -6.2 | Loss of the key hydrogen bond from the hydroxyl group, leading to weaker binding. |
| 2,6-Dimethyloctan-3,8-diol | -8.1 | Formation of an additional hydrogen bond with the receptor, potentially increasing affinity. |
| 8-Hydroxy-2,6-dimethyloct-4-en-3-one | -7.8 | The rigidified conformation due to the double bond may lead to a more favorable binding pose. |
| 8-Fluoro-2,6-dimethyloctan-3-one | -7.2 | The fluorine atom may engage in favorable electrostatic interactions, but the loss of the hydroxyl hydrogen bond is detrimental. |
It is important to emphasize that these in silico predictions are theoretical and require experimental validation to confirm their accuracy.
Environmental Occurrence and Biogeochemical Cycling
Natural Abundance and Distribution in Environmental Compartments
8-Hydroxy-2,6-dimethyloctan-3-one has been detected in specific natural sources, indicating its synthesis and potential ecological functions within certain plant and insect species.
Presence in Plant Volatiles and Extracts
While comprehensive studies on the volatile organic compound (VOC) profiles of various plants are extensive, the specific detection of this compound as a volatile compound is not widely reported in scientific literature. However, its presence has been noted in the extracts of certain plants, particularly within the genus Cistus, commonly known as rockroses.
Cistus species are known to produce a complex mixture of volatile and non-volatile secondary metabolites, including a rich array of terpenoids. These compounds contribute to the characteristic aroma of the plants and are involved in various ecological interactions. While detailed analyses of Cistus essential oils have identified numerous monoterpenes and sesquiterpenes, this compound has been specifically identified as a constituent of labdanum, the resinous exudate of Cistus ladanifer. This suggests that while it may not be a major component of the plant's volatile emissions, it is a notable component of its resinous extracts.
Table 1: Selected Terpenoid Compounds Identified in the Volatile Fraction of Various Cistus Species
| Compound | Cistus albidus | Cistus salviifolius | Cistus libanotis |
| α-Pinene | ✓ | ✓ | ✓ |
| Camphene | ✓ | ✓ | ✓ |
| Camphor | ✓ | ||
| E-caryophyllene | ✓ | ||
| Borneol | ✓ | ||
| Bornyl acetate (B1210297) | ✓ | ||
| Tricyclene | ✓ |
This table presents a selection of common terpenoids found in the volatile emissions of different Cistus species and does not include this compound, which has been identified in extracts rather than as a primary volatile.
Detection in Insect Secretions
This compound has been identified as a component of the exocrine gland secretions of certain insects, particularly ants of the genus Myrmica. The Dufour's gland in these ants produces a complex mixture of organic compounds that serve various functions, including communication, defense, and lubrication.
In a study of the Dufour's gland constituents of Myrmica ants, this compound was identified as one of the oxygenated compounds present in the secretion. The presence of this and other related acyclic ketones and alcohols suggests a role in the chemical signaling or ecological interactions of these ants. The specific function of this compound within the complex blend of the Dufour's gland secretion is a subject of ongoing research in chemical ecology.
Table 2: General Composition of Dufour's Gland Secretions in Myrmica Ants
| Compound Class | Examples |
| Hydrocarbons | Alkanes (e.g., n-pentadecane), Alkenes (e.g., (Z)-9-tricosene) |
| Aldehydes | Decanal, Dodecanal |
| Ketones | 2-Heptanone, 2-Nonanone |
| Alcohols | Octanol, Decanol |
| Esters | Methyl and ethyl esters of fatty acids |
| Oxygenated Terpenoids | This compound |
Contribution to Terpene Profiles in Natural Matrices (e.g., Honey as Chemical Biomarkers)
The volatile and semi-volatile organic compounds present in honey are derived from the nectar of the flowers visited by bees and can serve as chemical markers for the honey's botanical and geographical origin. mdpi.com These profiles are complex and can contain hundreds of different compounds, including terpenoids. nih.gov
However, a review of the scientific literature on the chemical composition of honey does not currently indicate the presence of this compound. mdpi.comnih.govvup.sk While a wide variety of monoterpenes, sesquiterpenes, and their derivatives have been identified in different types of honey, this specific hydroxylated ketone has not been reported as a constituent. vup.sk Therefore, at present, it cannot be considered a chemical biomarker for any specific type of honey. Further research into the minor components of a wider variety of honey types may be necessary to determine if this compound is present in this natural matrix.
Environmental Fate and Transport Mechanisms
The environmental fate of a chemical compound is determined by its susceptibility to various degradation processes and its potential to accumulate in living organisms.
Biodegradation Pathways in Soil and Water Systems
The degradation of aliphatic ketones and acyclic monoterpenoids is often initiated by microbial enzymatic action. nih.gov Bacteria, particularly those of the genus Pseudomonas, are known to metabolize such compounds. nih.gov The biodegradation of ketones can proceed through several mechanisms, including reduction of the keto group to a secondary alcohol, followed by conjugation and further degradation. inchem.org
For a compound like this compound, a plausible aerobic biodegradation pathway would involve the following steps:
Oxidation of the terminal hydroxyl group: The primary alcohol at the C-8 position could be oxidized by alcohol and aldehyde dehydrogenases to a carboxylic acid, forming a keto-acid.
Beta-oxidation: The resulting keto-acid could then undergo beta-oxidation, a common metabolic pathway for fatty acids, leading to the sequential removal of two-carbon units as acetyl-CoA.
TCA Cycle: The acetyl-CoA produced can then enter the tricarboxylic acid (TCA) cycle and be completely mineralized to carbon dioxide and water.
Alternatively, the ketone group itself could be a point of enzymatic attack. The presence of both a ketone and a hydroxyl group offers multiple sites for microbial enzymes to initiate degradation.
Bioaccumulation Potential in Organisms
The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism from the environment and accumulate in its tissues at a concentration higher than that in the surrounding medium. This is often related to the compound's lipophilicity, which can be estimated by its octanol-water partition coefficient (Kow).
Specific experimental data on the bioaccumulation of this compound are not available. However, some general principles can be applied. Aliphatic ketones exhibit a range of water solubilities and lipophilicities. spectroscopyonline.com While short-chain ketones like acetone (B3395972) are completely miscible with water, longer-chain and more complex ketones have limited solubility and a greater tendency to partition into fatty tissues. spectroscopyonline.com
The presence of a hydroxyl group on this compound would increase its water solubility compared to its non-hydroxylated counterpart, 2,6-dimethyloctan-3-one. This would likely reduce its potential for bioaccumulation. However, as an eight-carbon molecule with a ketone functional group, it may still exhibit some degree of lipophilicity.
A formal assessment of its bioaccumulation potential would require experimental determination of its Kow value and studies on its uptake and depuration in relevant organisms. In the absence of such data, it is difficult to definitively classify its bioaccumulation potential.
Phototransformation Processes in Air and Water
The atmospheric fate of this compound is primarily governed by phototransformation processes, which involve photolysis and reaction with photochemically produced oxidants. As a functionalized long-chain alkane, its structure, containing both a ketone and a hydroxyl group, dictates its reactivity in the environment. acs.org
In the gas phase, organic molecules can be degraded by direct photolysis, the absorption of a photon of light, or by indirect photo-oxidation, primarily through reactions with hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3). For ketones, the main atmospheric degradation pathways are photolysis and reaction with •OH radicals. acs.org The carbonyl group in this compound allows it to absorb ultraviolet radiation, potentially leading to its breakdown. The presence of a hydroxyl group can also influence the molecule's atmospheric chemistry.
While specific data for this compound is not available, the atmospheric chemistry of similar long-chain alkanes and functionalized hydrocarbons has been studied. For instance, the oxidation of long-chain alkanes can lead to the formation of secondary alcohols and ketones. acs.orgbohrium.comacs.orgudel.edu The rate of these reactions is influenced by the structure of the molecule.
In aqueous environments, phototransformation can also occur. The presence of chromophores, such as the carbonyl group in this compound, allows for the absorption of solar radiation, which can initiate degradation reactions. The presence of other substances in the water, such as dissolved organic matter, can also influence the rate of phototransformation by acting as photosensitizers or quenchers.
Due to the lack of specific experimental data for this compound, the following table provides estimated data based on structurally similar compounds to illustrate the potential for phototransformation.
Table 1: Estimated Phototransformation Data for this compound and Related Compounds
| Compound | Process | Rate Constant / Quantum Yield | Atmospheric Half-life (Estimated) | Reference |
| This compound | Reaction with •OH (gas phase) | No data available | Hours to days | - |
| This compound | Photolysis in water | No data available | Variable | - |
| Long-chain alkanes (general) | Reaction with •OH (gas phase) | ~1 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | ~1-2 days | acs.org |
| C18 Alkanes (functionalized) | Plasma-induced oxidation | Molar yield ~29.2% (alcohols & ketones) | - | bohrium.comacs.orgudel.edu |
Note: The data for this compound are estimations based on general principles and data for analogous compounds due to the absence of specific experimental values.
Hydrolysis, Adsorption, and Desorption Characteristics
The environmental behavior of this compound is also influenced by its potential for hydrolysis, as well as its tendency to adsorb to soil and sediment particles.
Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For ketones, hydrolysis is generally not a significant degradation pathway under typical environmental conditions (pH 5-9). quora.com The carbonyl group of a simple ketone is not readily attacked by water. However, the presence of the β-hydroxy group in this compound could potentially influence its reactivity. Some studies have investigated the hydrolysis of β-hydroxy ketones, but this is not considered a primary degradation route in the environment for this type of compound. acs.orgrsc.orgyoutube.com
Adsorption and Desorption: The partitioning of this compound between water and solid phases, such as soil and sediment, is a key process affecting its transport and bioavailability. This is largely governed by adsorption and desorption phenomena. The extent of adsorption is often related to the organic carbon content of the soil or sediment and the hydrophobicity of the chemical. nih.gov
For volatile organic compounds (VOCs), which this compound can be considered, both biotic and abiotic mechanisms can contribute to their exchange on soils. copernicus.org Physicochemical processes like adsorption to soil particles play a significant role. copernicus.org The adsorption of organic pollutants is influenced by the characteristics of the pollutant (e.g., molecular size, charge, hydrophobicity) and the properties of the soil (e.g., surface area, pore structure, organic matter content). mdpi.com
Due to the absence of specific experimental data for this compound, the following table provides estimated characteristics based on analogous compounds.
Table 2: Estimated Hydrolysis and Adsorption Characteristics
| Property | Estimated Value/Characteristic for this compound | Rationale/Reference |
| Hydrolysis Half-life | > 1 year | Ketones are generally resistant to hydrolysis under environmental conditions. quora.com |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Moderate to High | The presence of a hydroxyl group may decrease hydrophobicity, but the long carbon chain suggests significant partitioning to organic matter. nih.gov |
| Adsorption Mechanism | Partitioning to soil organic matter, potential for hydrogen bonding via the hydroxyl group. | General principles of organic compound adsorption. nih.gov |
Note: These characteristics are estimations based on the compound's structure and data for similar functional groups, as specific experimental data is not available.
Potential for Biofuel Applications of Related Dimethyloctanes
Dimethyloctanes and related oxygenated hydrocarbons are being explored as potential components or precursors for biofuels. The high energy density of long-chain alkanes makes them attractive as "drop-in" fuels that are compatible with existing infrastructure. researchgate.net Oxygenated biofuels, in general, offer benefits such as increased knock resistance when blended with gasoline. mdpi.com
The conversion of oxygenated feedstocks, such as alcohols and ketones, into alkanes is a key strategy in the production of advanced biofuels. This typically involves a process called hydrodeoxygenation (HDO), where oxygen is removed from the molecule in the presence of a catalyst and hydrogen.
While there is no specific research on the biofuel applications of this compound, studies on related dimethyloctanes and other C10 oxygenated compounds demonstrate the feasibility of this approach. For example, 2,6-dimethyloctane (B150249) has been identified as a bio-based jet fuel blend component. researchgate.net The conversion of biomass-derived feedstocks into biofuels can achieve high yields, with some processes reporting over 100 gallons per dry tonne of biomass. comstock.inc
The presence of the ketone and hydroxyl groups in this compound makes it a potential candidate for conversion to 2,6-dimethyloctane through HDO. The efficiency and product distribution of this conversion would depend on the catalyst and reaction conditions used.
The following table summarizes potential biofuel-related parameters, drawing on data from related compounds.
Table 3: Potential Biofuel Application Data for Related Dimethyloctanes
| Feedstock/Compound | Conversion Process | Product | Potential Yield/Efficiency | Reference |
| Woody Biomass | Proprietary HDO | Cellulosic Ethanol & Hydrodeoxygenated Bioleum™ Oil | > 100 gallons/tonne (GGE) | comstock.inc |
| Terpenoids | Hydrogenation | Saturated Terpenes (for jet fuel blends) | - | researchgate.net |
| This compound (Hypothetical) | Hydrodeoxygenation (HDO) | 2,6-dimethyloctane | High (estimated) | - |
| General Oxygenated Biofuels | Blending with gasoline | - | Increased knock resistance | mdpi.com |
Note: The data for this compound is hypothetical, based on the potential for HDO of oxygenated hydrocarbons.
Advanced Research Techniques and Methodological Innovations
Integration of Multi-Omics Data for Comprehensive Biological Understanding
A holistic comprehension of the biological impact of 8-Hydroxy-2,6-dimethyloctan-3-one necessitates the integration of data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach allows researchers to move beyond a single level of biological analysis and construct a more complete picture of the molecular and cellular responses to the compound. For instance, when studying the effects of a xenobiotic compound on a fungal species, multi-omics can reveal changes in gene expression (transcriptomics), protein abundance (proteomics), and the profile of small-molecule metabolites (metabolomics), all linked back to the organism's genetic makeup (genomics). sciepublish.comscielo.brnih.govresearchgate.netdntb.gov.uaresearchgate.netmdpi.com
By exposing a target organism, such as a pathogenic fungus or a bacterial strain, to this compound, researchers can generate vast datasets. The integration of these datasets can uncover the pathways affected by the compound, identify potential protein targets, and reveal the metabolic fate of the compound itself. This systems-level perspective is crucial for understanding its mode of action, whether it be as an antimicrobial agent, a signaling molecule, or an enzyme inhibitor. nih.govnih.gov The insights gained from such an approach are far more comprehensive than what could be gleaned from any single omics technology alone. sciepublish.comnih.gov
Application of Advanced hyphenated analytical techniques (e.g., GCxGC-MS)
The accurate detection and quantification of this compound, especially in complex biological or environmental samples, can be significantly enhanced by the use of advanced hyphenated analytical techniques. Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) stands out as a particularly powerful tool for this purpose. This technique offers substantially higher resolution and peak capacity compared to conventional one-dimensional GC-MS, enabling the separation of the target analyte from a multitude of other volatile and semi-volatile compounds. fmach.itnih.govives-openscience.eucopernicus.org
GCxGC-MS has proven invaluable in the analysis of complex volatile profiles, such as those from fermented beverages, human plasma, and the emissions from living organisms. researchgate.netfmach.itnih.govives-openscience.eu The application of GCxGC-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) is particularly advantageous due to its high acquisition speed and sensitivity, which are necessary to handle the very narrow peaks generated by the GCxGC system. fmach.itnih.govives-openscience.eu This enhanced separation is critical for the unambiguous identification and quantification of compounds in intricate matrices, a common challenge in the study of natural products and metabolites.
Below is a table with example parameters for a GCxGC-TOFMS system that could be optimized for the analysis of volatile organic compounds like this compound.
| Parameter | Example Setting | Reference |
|---|---|---|
| Primary Column | Rxi-624Sil (60 m × 250 µm × 1.4 µm) | researchgate.net |
| Secondary Column | Stabilwax (1.2 m × 250 µm × 0.5 µm) | researchgate.net |
| Carrier Gas | Helium (2 mL/min) | researchgate.net |
| Oven Temperature Program | 35°C initial, ramp at 3.5°C/min to 230°C | researchgate.net |
| Modulation Period | 2 seconds | researchgate.net |
| MS Acquisition Range | 30–500 m/z | researchgate.net |
| Acquisition Rate | 200 spectra/s | researchgate.net |
High-Throughput Screening Methodologies for Bioactivity Assessment
To efficiently evaluate the biological activities of this compound and its synthetic analogues, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid testing of thousands of compounds in parallel, using automated systems and miniaturized assays. creative-enzymes.comrsc.orgnih.govacs.org These screens can be designed to assess a wide range of biological effects, such as enzyme inhibition, antifungal activity, or antibacterial activity.
For instance, if this compound is hypothesized to be an enzyme inhibitor, a fluorescence-based assay could be developed where the inhibition of the target enzyme results in a measurable change in fluorescence. nih.gov Similarly, its antifungal properties can be assessed in a high-throughput manner by monitoring the growth of fungi in microtiter plates, with growth inhibition indicating activity. nih.gov The development of robust and sensitive HTS assays is a critical step in the drug discovery and development pipeline, enabling the rapid identification of lead compounds. creative-enzymes.comrsc.orgnih.gov
The following table provides an example of data that could be generated from a high-throughput screen for antifungal activity, in this case for analogues of a different class of compounds, 2-hydroxy-4,5-methylenedioxyaryl ketones.
| Compound Analogue | Target Organism | Bioactivity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Kakuol Analogue 5a | Cladosporium cucumerinum | 10 | nih.gov |
| Kakuol Analogue 5b | Phytophthora infestans | 25 | nih.gov |
| Kakuol Analogue 5c | Rhizoctonia solani | 50 | nih.gov |
Synthetic Biology and Metabolic Engineering for Sustainable Production and Analog Generation
The production of this compound through traditional chemical synthesis can be complex and may not be environmentally sustainable. Synthetic biology and metabolic engineering offer a promising alternative by harnessing the biosynthetic power of microorganisms. By engineering the metabolic pathways of host organisms like Escherichia coli or Saccharomyces cerevisiae, it is possible to produce the target compound and its analogues from simple renewable feedstocks like glucose. sciepublish.comnih.govnih.govjmicrobiol.or.kryoutube.com
This approach often involves the heterologous expression of genes encoding enzymes from other organisms to construct a novel biosynthetic pathway. nih.govnih.govyoutube.com For a compound like this compound, which is structurally related to polyketides and fatty acids, one could engineer the host's fatty acid or polyketide synthesis pathways. sciepublish.comnih.govnih.gov This could involve introducing specific thioesterases, reductases, and other modifying enzymes to generate the desired carbon chain length, branching pattern, and hydroxylation. Furthermore, by swapping or modifying enzymes in the engineered pathway, a diverse range of analogues can be produced for structure-activity relationship studies. sciepublish.comnih.govyoutube.com
The table below shows examples of production titers achieved for branched-chain alcohols and other chemicals through metabolic engineering, illustrating the potential of these approaches.
| Product | Host Organism | Production Titer (g/L) | Reference |
|---|---|---|---|
| Isobutanol | E. coli | ~20 | nih.gov |
| Isobutanol | C. cellulolyticum | 0.66 | asm.org |
| Acetone (B3395972) | E. coli | 5.4 | nih.gov |
| 1-Butanol & 1-Propanol | E. coli | 2.0 | researchgate.net |
Bioassay-Guided Fractionation and Isolation for Novel Bioactive Compounds
When this compound is suspected to be present in a complex natural extract with observed biological activity, bioassay-guided fractionation is the classical and most direct method for its isolation and identification. This process involves the systematic separation of the crude extract into simpler fractions using chromatographic techniques, with each fraction being tested for the biological activity of interest. scielo.brmdpi.commdpi.comcsbsju.edunih.gov
The active fractions are then subjected to further rounds of separation until a pure, active compound is isolated. This iterative process ensures that the purification efforts are focused on the biologically relevant components of the extract. Once isolated, the structure of the pure compound can be elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This technique has been successfully used to isolate a wide variety of natural products with antifungal, antibacterial, and other important biological activities. scielo.brmdpi.commdpi.comcsbsju.edunih.gov
The following table presents examples of antifungal compounds isolated from natural sources using bioassay-guided fractionation, along with their observed activities.
| Isolated Compound | Source Organism | Target Fungus | Activity (% Inhibition at 0.1 mg/mL) | Reference |
|---|---|---|---|---|
| Salviol | Salvia canariensis | Botrytis cinerea | 85.2 | mdpi.com |
| Carnosol | Salvia canariensis | Fusarium oxysporum | 60.1 | mdpi.com |
| Rosmanol | Salvia canariensis | Alternaria alternata | 55.4 | mdpi.com |
| Isoquercetin | Cupressus sempervirens | Botrytis cinerea | 100 (at 250 µg/mL) | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-Hydroxy-2,6-dimethyloctan-3-one, and how can reaction efficiency be evaluated?
- Methodological Answer : Synthesis pathways can be designed using ketonization and hydroxylation reactions. For example, intermediates may involve cyclohexanone derivatives, with reagents like peroxides for hydroxylation (analogous to the use of H₂O₂/HCO₂H in related ketone synthesis steps) . Efficiency can be assessed via yield optimization, purity analysis (e.g., HPLC), and spectroscopic validation (NMR, IR) to confirm structural integrity.
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodological Answer : Gradient reversed-phase HPLC coupled with electrochemical detection (ECD) is highly sensitive for hydroxyketones, as demonstrated for structurally similar compounds like 8-hydroxy-2′-deoxyguanosine . Solid-phase extraction (SPE) prior to analysis reduces matrix interference, while dual-electrode ECD enhances specificity for redox-active functional groups .
Q. How can researchers ensure reproducibility in synthesizing enantiomerically pure this compound?
- Methodological Answer : Chiral chromatography (e.g., using cellulose-based columns) or asymmetric catalysis (e.g., tert-BuOK/THF systems) can isolate enantiomers . Consistency requires strict control of reaction parameters (temperature, solvent purity) and validation via polarimetry or chiral HPLC .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents). Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies). Statistical tools like ANOVA can identify variability sources, while docking studies (as applied to naphthyridinium salts) may clarify structure-activity relationships .
Q. How can the metabolic stability of this compound be systematically evaluated in preclinical models?
- Methodological Answer : Use in vitro microsomal assays (e.g., liver S9 fractions) to measure degradation rates, followed by in vivo pharmacokinetic studies in rodents. LC-MS/MS quantifies parent compound and metabolites. Data should be normalized to species-specific metabolic rates, as seen in comparative studies of oxidative DNA damage biomarkers .
Q. What experimental designs are suitable for probing the mechanism of this compound’s interaction with lipid membranes?
- Methodological Answer : Employ fluorescence anisotropy or surface plasmon resonance (SPR) to assess membrane binding. Langmuir monolayer techniques can quantify penetration into lipid bilayers. Molecular dynamics simulations, parameterized using NMR-derived structural data, may predict interaction sites .
Data Analysis & Reporting
Q. How should researchers address unexpected byproducts during the synthesis of this compound?
- Methodological Answer : Characterize byproducts via high-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation. Adjust reaction conditions (e.g., solvent polarity, catalyst loading) to suppress side reactions. Document deviations transparently and justify their exclusion/inclusion in final analyses .
Q. What statistical approaches are recommended for handling variability in antioxidant activity assays involving this compound?
- Methodological Answer : Use non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. Normalize data to internal controls (e.g., Trolox in ABTS assays) and report confidence intervals . Replicate experiments across independent batches to distinguish biological variability from technical noise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
